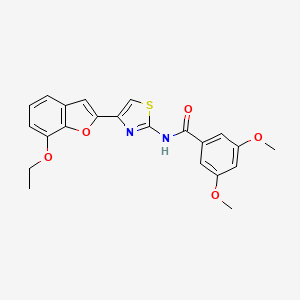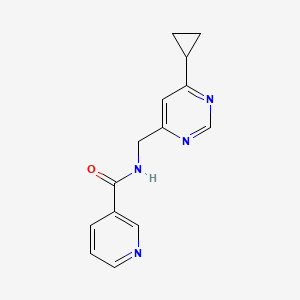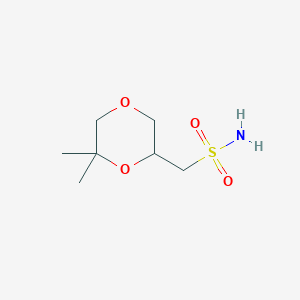![molecular formula C7H12O B2438611 {[1,1'-Bi(cyclopropane)]-1-yl}methanol CAS No. 177719-30-1](/img/structure/B2438611.png)
{[1,1'-Bi(cyclopropane)]-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[1,1’-Bi(cyclopropane)]-1-yl}methanol” seems to be a compound that contains two cyclopropane rings . Cyclopropane is a type of cycloalkane molecule that consists of three carbon atoms linked together in a ring, with each carbon atom also bonded to two hydrogen atoms .
Synthesis Analysis
Cyclopropane compounds are highly reactive due to their strained nature, making them interesting synthetic targets . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . There are also various methods for the synthesis of cyclopropanes and related structures, involving reactions such as cross-coupling, cyclopropanation of olefins, and others .
Molecular Structure Analysis
Cyclopropane rings, which are present in “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, are characterized by their highly strained, three-membered ring structure . This strain results from the fact that the bond angles in a cyclopropane ring (approximately 60 degrees) deviate significantly from the ideal tetrahedral bond angle of 109.5 degrees .
Chemical Reactions Analysis
Cyclopropane compounds are known for their reactivity. The strain in the cyclopropane ring makes these compounds prone to reactions that relieve this strain .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “{[1,1’-Bi(cyclopropane)]-1-yl}methanol” were not found, cyclopropane and its derivatives generally have low boiling points and densities .
Aplicaciones Científicas De Investigación
Methanolysis and Ring-Opening Reactions
- Studies have shown that bicyclo[3.1.0]hexanes, similar in structure to {[1,1'-Bi(cyclopropane)]-1-yl}methanol, undergo methanolysis, resulting in the cleavage of activated cyclopropane bonds. These reactions yield different products based on the reaction conditions, demonstrating the compound's reactivity in various chemical environments (Lim, McGee, & Sieburth, 2002).
Interaction with Nucleophiles
- Hexacyanocyclopropane, a compound with structural similarities, interacts with nucleophiles like methanol in the presence of sodium methylate. This leads to the formation of adducts and ring-opening products, revealing the potential of {[1,1'-Bi(cyclopropane)]-1-yl}methanol in similar reactions (Nasakin et al., 1994).
Molecular Complex Studies
- The weakly bound complex between cyclopropane and methanol has been investigated using microwave spectroscopy, offering insights into the interactions and structural dynamics of similar compounds (Forest et al., 1997).
Transition Metal Complex Formation
- Transition metal complexes with ligands similar to {[1,1'-Bi(cyclopropane)]-1-yl}methanol have been synthesized, demonstrating the compound's potential in forming metal complexes and its applicability in catalysis (Youssef et al., 2009).
Electron Transfer Photochemistry
- Studies on the electron-transfer photochemistry of vinylcyclopropane, a related compound, reveal potential pathways for nucleophilic attack and product formation, highlighting potential reactions and transformations of {[1,1'-Bi(cyclopropane)]-1-yl}methanol (Herbertz & Roth, 1998).
Direcciones Futuras
Spirocyclic structures, which include compounds like “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, have seen increased attention in recent years due to their potential applications in medicinal chemistry, as intermediates in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
Propiedades
IUPAC Name |
(1-cyclopropylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRFBNQEVCIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1,1'-Bi(cyclopropane)]-1-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)
![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)
![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)